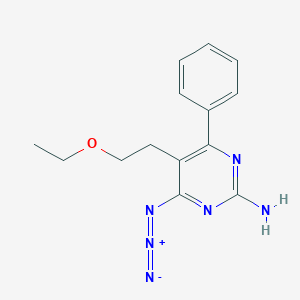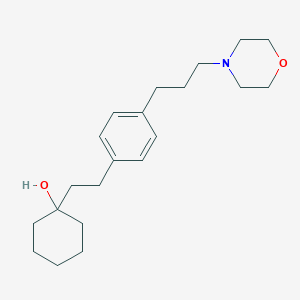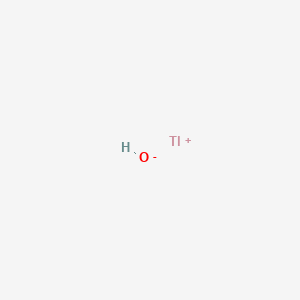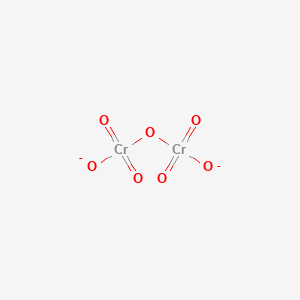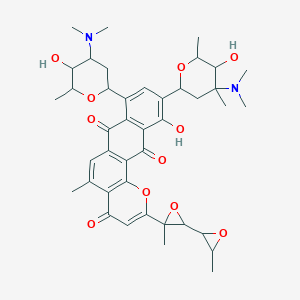
Hedamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hedamycin is a natural product that belongs to the anthracycline class of antibiotics. It was first isolated from a soil sample in Japan in 1968 and has since been studied for its potential applications in cancer research. Hedamycin is known for its potent antitumor activity and has been shown to be effective against various types of cancer cells.
科学的研究の応用
Interaction with DNA
Hedamycin, a member of the pluramycin family of drugs, exhibits notable antitumor and antimicrobial activities. Its mechanism of action primarily involves a direct interaction with DNA. This interaction is characterized by intercalation between the bases of the oligonucleotide and alkylation of a guanine residue at specific sites. Studies have shown that hedamycin binds preferentially to certain DNA sequences, such as 5'-CG-3', over others like 5'-TG-3'. This preference is attributed to the orientation and location of the N,N-dimethylvancosamine saccharide in the minor groove of the DNA (Owen et al., 2002).
Spectroscopic Studies
UV-Vis absorption spectroscopy has been utilized to study the binding of hedamycin to calf thymus DNA. The insights from these studies contribute to the understanding of the interaction dynamics of hedamycin with DNA, further elucidating its antitumor properties (Vîjan & Raducu, 2008).
Polyketide Synthase in Hedamycin Biosynthesis
Hedamycin is a complex polyketide antibiotic, and its biosynthesis involves unique features, including the involvement of both type I and type II polyketide synthases (PKSs). The hedamycin minimal PKS can synthesize a dodecaketide backbone, with the ketosynthase (KS) subunit showing specificity for both type I and type II acyl carrier proteins (ACPs). This multifaceted biosynthetic pathway contributes to the structural complexity and biological activity of hedamycin (Das & Khosla, 2009).
DNA Damage Responses and Cell Cycle Arrest
Hedamycin induces distinctive DNA damage responses in mammalian cells, including cell cycle arrest, without significantly affecting RNA or protein synthesis. This response varies in a concentration-dependent manner and involves the differential activation of DNA damage checkpoint proteins like p53, chk1, and chk2. The effect on cell cycle regulators such as cdc25A, E2F1, cyclin E, and p21 further elucidates the compound's potential in antitumor therapies (Tu, Melendy, & Beerman, 2004).
Hedamycin's Structural and Functional Characteristics
Hedamycin's structure, characterized by a planar anthrapyrantrione chromophore and attached aminosugar rings, plays a crucial role in its binding to DNA. This interaction involves both reversible and non-reversible modes. The study of hedamycin's interaction with DNA hexadeoxyribonucleotide duplexes using NMR titration experiments has provided insights into the structural basis of its 5′-pyGT-3′ sequence selectivity, an aspect critical to its function as an antitumor antibiotic (Pavlopoulos et al., 1999).
特性
CAS番号 |
11048-97-8 |
|---|---|
製品名 |
Hedamycin |
分子式 |
C41H50N2O11 |
分子量 |
746.8 g/mol |
IUPAC名 |
10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3 |
InChIキー |
RZOFHOWMWMTHDX-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
正規SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
その他のCAS番号 |
11048-97-8 |
同義語 |
Hedamycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



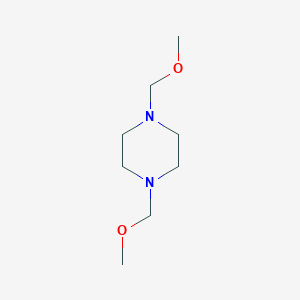
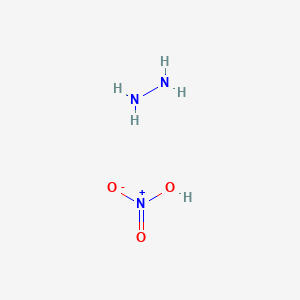
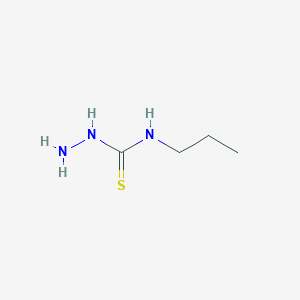
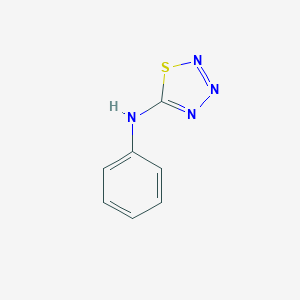
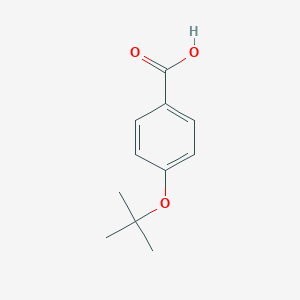
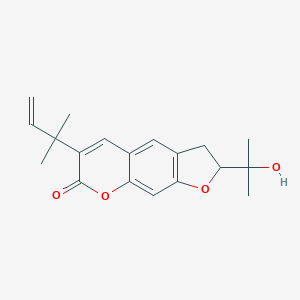


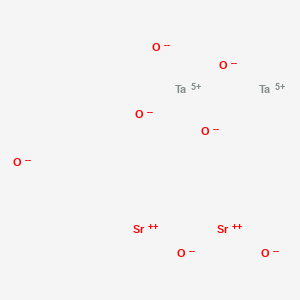
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
